molecular formula C14H19ClN2O3 B2909163 N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1903563-10-9

N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2909163
CAS No.: 1903563-10-9
M. Wt: 298.77
InChI Key: RETWCPSQJBRFDF-UHFFFAOYSA-N
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Description

N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a tert-butyl group, a chlorine atom, and a tetrahydrofuran-3-yl-oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination of a nicotinamide derivative followed by the introduction of the tetrahydrofuran-3-yl-oxy group through nucleophilic substitution. The tert-butyl group is usually introduced via alkylation reactions. Reaction conditions often include the use of organic solvents like tetrahydrofuran and catalysts such as palladium complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the nicotinamide ring.

Scientific Research Applications

N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamide derivatives with different substituents, such as:

  • N-(tert-butyl)-5-chloro-6-methoxynicotinamide
  • N-(tert-butyl)-5-chloro-6-hydroxynicotinamide
  • N-(tert-butyl)-5-chloro-6-aminonicotinamide

Uniqueness

What sets N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide apart is the presence of the tetrahydrofuran-3-yl-oxy group, which imparts unique steric and electronic properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other nicotinamide derivatives .

Properties

IUPAC Name

N-tert-butyl-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-14(2,3)17-12(18)9-6-11(15)13(16-7-9)20-10-4-5-19-8-10/h6-7,10H,4-5,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETWCPSQJBRFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(N=C1)OC2CCOC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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